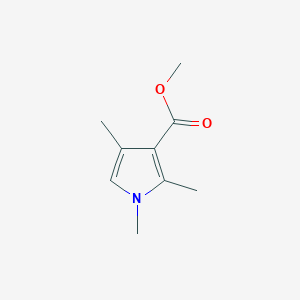

Methyl 1,2,4-trimethylpyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

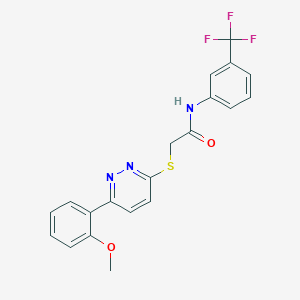

“Methyl 1,2,4-trimethylpyrrole-3-carboxylate” is an organic compound with the molecular formula C9H13NO2 . It is also known as MTMPC. The CAS Number for this compound is 14186-59-5 .

Molecular Structure Analysis

The InChI Code for “Methyl 1,2,4-trimethylpyrrole-3-carboxylate” is 1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 . The molecular weight of this compound is 167.21 .Physical And Chemical Properties Analysis

“Methyl 1,2,4-trimethylpyrrole-3-carboxylate” has a molecular weight of 167.21 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Lewis Acid-Mediated Carboxylation

Methyl 1,2,4-trimethylpyrrole-3-carboxylate demonstrates utility in the field of organic synthesis, particularly in the Lewis acid-mediated carboxylation of arenes with CO2. Nemoto et al. (2009) explored this application, highlighting the regioselective carboxylation of pyrroles using dialkylaluminum chlorides under CO2 pressure. This process affords pyrrole-2-carboxylic acids with significant yields (Nemoto et al., 2009).

Synthesis of Analgesics

Waters (1977) discussed the synthesis of 2,4,5-trimethylpyrrole-3-carboxylic acid esters for analgesic applications. This research indicates the potential of these compounds in pharmacological contexts, especially in pain management (Waters, 1977).

Trail Pheromone in Ant Species

In the field of entomology, methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, Atta cephalotes. This discovery by Riley et al. (1974) offers insights into insect communication and behavior (Riley et al., 1974).

Synthesis of Pyrrole Derivatives

Further research on the synthesis of pyrrole derivatives includes the work of Lin and Liu (1984), who developed a method to couple the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with other compounds, leading to the formation of various pyrrole derivatives (Lin & Liu, 1984).

Organic Chemistry and Catalysis

The applications in organic chemistry and catalysis are also significant. Galenko et al. (2015) demonstrated the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, showcasing the compound's versatility in chemical synthesis (Galenko et al., 2015).

Asymmetric Michael Additions

In the context of asymmetric synthesis, methyl 4-aminopyrrolidine-2-carboxylate esters have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, as explored by Ruiz-Olalla et al. (2015). This research highlights the potential for these compounds in enantioselective synthesis (Ruiz-Olalla et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 1,2,4-trimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXORKKJCWCLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,4-trimethylpyrrole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)

![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)

![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)

![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)

![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![ethyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B2473891.png)